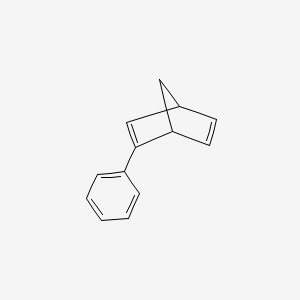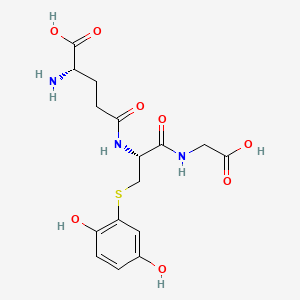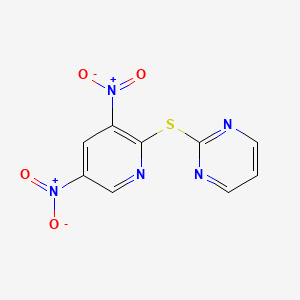
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, also known as 2-phenylbicyclo[2.2.1]hepta-2,5-diene, is an organic compound with the molecular formula C13H12. It is a derivative of norbornadiene, a bicyclic hydrocarbon, with a phenyl group attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with phenylacetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, allowing for large-scale synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Norbornadiene: The parent compound of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, lacking the phenyl group.
Bicyclo(2.2.1)hepta-2,5-diene: Similar structure but without the phenyl substitution.
2,5-Norbornadiene: Another derivative of norbornadiene with different substituents.
Uniqueness
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
| 74437-39-1 | |
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
Clave InChI |
YAICWJNVEOOIEM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)




